molecular formula C27H17NO3 B3054267 [1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- CAS No. 5924-63-0

[1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-

Cat. No.: B3054267
CAS No.: 5924-63-0
M. Wt: 403.4 g/mol
InChI Key: ZRUUGRHGQSECFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- (CAS 5924-63-0) is a synthetic anthraquinone derivative characterized by a biphenyl carboxamide group attached to the 1-position of a 9,10-dihydro-9,10-dioxoanthracene (anthraquinone) core. This compound is primarily utilized as a colorant in food contact materials, as noted in regulatory inventories . Its planar anthraquinone structure enables strong π-π interactions and UV-Vis absorption properties, making it suitable for dye applications. The biphenyl moiety enhances solubility in organic matrices, a critical feature for industrial processing .

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17NO3/c29-25-20-9-4-5-10-21(20)26(30)24-22(25)11-6-12-23(24)28-27(31)19-15-13-18(14-16-19)17-7-2-1-3-8-17/h1-16H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUUGRHGQSECFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064061
Record name [1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5924-63-0
Record name N-(9,10-Dihydro-9,10-dioxo-1-anthracenyl)[1,1′-biphenyl]-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5924-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005924630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(9,10-dihydro-9,10-dioxo-1-anthryl)[1,1'-biphenyl]-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- typically involves multi-step organic reactions. One common method includes the coupling of 4-aminobiphenyl with 9,10-anthraquinone-2-carboxylic acid under specific conditions such as the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial process to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized to form more complex quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and anthracene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as fluorescent probes and imaging agents due to their ability to interact with biological macromolecules.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

Industry

Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The pathways involved often include the generation of reactive oxygen species and the modulation of signaling pathways .

Comparison with Similar Compounds

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

  • Structure : Replaces the biphenyl group with a 2-methylbenzamide substituent.
  • Applications : Functions as an N,O-bidentate directing group in metal-catalyzed C-H bond functionalization reactions. Its methyl group improves steric control during chelation-assisted catalysis .
  • Synthesis: Prepared via amide coupling between 2-methylbenzoyl chloride and 1-aminoanthraquinone, yielding a single isomer with full spectroscopic characterization (1H/13C NMR, IR, GC-MS) .

Vat Yellow 10 (CAS 2379-76-2)

  • Structure: Azo-linked bis-anthraquinone derivative with benzamide and biphenyl groups. Molecular formula: C68H42N6O8 .
  • Applications: High-performance vat dye for textiles, leveraging the azo group’s chromophoric strength and anthraquinone stability.
  • Key Differences : The azo bridge and additional benzamide substituents increase molecular weight (1071.1 g/mol) and complexity compared to the target compound, impacting solubility and synthetic yield .

Biphenyl Carboxamide Derivatives

N-Cycloheptyl-[1,1'-biphenyl]-4-carboxamide

  • Structure: Cycloheptylamine substituent instead of anthraquinone.
  • Applications : Investigated as a human TRP channel antagonist. The cycloheptyl group enhances lipid membrane permeability .
  • Synthesis : 77% yield via automated flash chromatography; characterized by 1H NMR and MS (m/z 294.3 [M+H]+) .

N-(Decahydronaphthalen-2-yl)-[1,1'-biphenyl]-4-carboxamide

  • Structure : Decahydronaphthalen-2-yl amine substituent, existing as an 86:13 isomeric mixture.
  • Applications : TRP channel modulation with improved stereochemical specificity due to the decalin ring’s rigidity .
  • Synthesis : 80% yield; isomers resolved via LCMS (RT 7.91 min for major isomer) .

Functional and Regulatory Comparisons

Property Target Compound N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide Vat Yellow 10
Molecular Weight ~343.3 g/mol (estimated) 315.33 g/mol 1071.1 g/mol
Key Functional Groups Biphenyl carboxamide + anthraquinone 2-methylbenzamide + anthraquinone Azo-bis(anthraquinone) + biphenyl
Applications Food contact colorant Catalysis Textile dye
Regulatory Status Listed in food contact inventories Experimental use Industrial dye

Research Findings and Data

Spectroscopic and Physical Properties

  • Target Compound: Anthraquinone derivatives typically exhibit strong UV-Vis absorption at 400–500 nm (π→π* transitions). Biphenyl groups contribute to enhanced solubility in toluene and DMF .
  • Comparative NMR Data :
    • N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide : Aromatic protons at δ 7.2–8.1 ppm; methyl group at δ 2.5 ppm .
    • N-Cycloheptyl-biphenyl carboxamide : Cycloheptyl protons at δ 1.5–2.2 ppm; biphenyl signals at δ 7.3–7.9 ppm .

Biological Activity

The compound [1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- is a synthetic derivative of anthraquinone and biphenyl structures. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes existing knowledge on its biological activity, supported by data tables and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H16N2O3\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}_{3}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown potential as an anticancer agent by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : It possesses antibacterial and antifungal properties against a range of pathogens.

The anticancer effects of [1,1'-Biphenyl]-4-carboxamide are primarily attributed to its ability to induce cell cycle arrest and apoptosis. Studies have demonstrated that it can activate caspase pathways leading to programmed cell death.

Case Study: In Vitro Analysis

A notable study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated:

Concentration (µM)Cell Viability (%)
0100
1075
5045
10020

At a concentration of 100 µM, the compound reduced cell viability by approximately 80%, indicating significant cytotoxicity.

In Vitro Studies

The antimicrobial efficacy was assessed against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound possesses moderate antibacterial activity.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of [1,1'-Biphenyl]-4-carboxamide, a comparison with other anthraquinone derivatives was conducted:

Compound NameAnticancer ActivityAntimicrobial Activity
[1,1'-Biphenyl]-4-carboxamideHighModerate
Anthraquinone Derivative AModerateHigh
Anthraquinone Derivative BHighLow

This table highlights that while [1,1'-Biphenyl]-4-carboxamide shows significant anticancer properties, its antimicrobial activity is moderate compared to other derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.